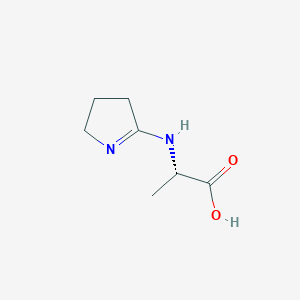
(S)-2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)propanoic acid is an organic compound that features a pyrrolidine ring attached to an amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)propanoic acid typically involves the reaction of a pyrrolidine derivative with an amino acid precursor. One common method involves the use of a protected amino acid, which is then deprotected after the pyrrolidine ring is introduced. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(S)-2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
(S)-2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, depending on the target and context.
類似化合物との比較
Similar Compounds
- 3-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]phenol
- Benzonitrile, 3-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]
Uniqueness
(S)-2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)propanoic acid is unique due to its specific structure, which combines a pyrrolidine ring with an amino acid backbone. This structural feature allows it to participate in a wide range of chemical reactions and interact with biological systems in ways that similar compounds may not.
特性
分子式 |
C7H12N2O2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)propanoic acid |
InChI |
InChI=1S/C7H12N2O2/c1-5(7(10)11)9-6-3-2-4-8-6/h5H,2-4H2,1H3,(H,8,9)(H,10,11)/t5-/m0/s1 |
InChIキー |
PWNNWRMEFBRGOE-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC1=NCCC1 |
正規SMILES |
CC(C(=O)O)NC1=NCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















